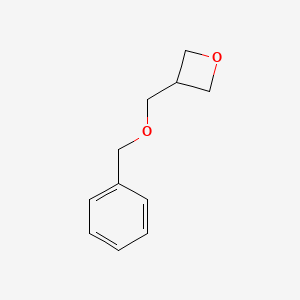![molecular formula C25H27FN4O4S B2494581 7-(6-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 688054-00-4](/img/no-structure.png)
7-(6-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multiple steps, including cyclization, chlorination, and substitution reactions. For instance, Patel et al. (2010) synthesized 2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones through a series of structural variations, indicating the complexity and versatility of synthetic routes in creating such compounds (Patel & Patel, 2010).
Molecular Structure Analysis
Quinazoline derivatives exhibit a wide range of molecular interactions due to their complex structures. The analysis of their molecular and crystal structures helps in understanding these interactions and predicting biological activities. Vaksler et al. (2023) provided insights into the molecular and crystal structures of a potential antimicrobial and antiviral drug, highlighting the significance of structure in determining biological activity (Vaksler et al., 2023).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, including cyclization and substitution, which are crucial for their synthesis and functionalization. The study by Chern et al. (1988) on reactions of anthranilamide with isocyanates to synthesize oxazolo[2,3-b]quinazolin-5-ones exemplifies the diverse chemical reactivity of quinazoline frameworks (Chern et al., 1988).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as solubility and stability, are influenced by their molecular structure. Danylchenko et al. (2018) developed quality control methods for a quinazoline derivative, emphasizing the importance of physical properties in the development of pharmaceutical compounds (Danylchenko et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and interactions with biological targets, underpin the therapeutic potential of quinazoline derivatives. The synthesis and antimicrobial evaluation by Ram et al. (2016) demonstrate the antimicrobial potential of quinazoline derivatives, highlighting their chemical properties as key to their biological activities (Ram, Dubey, & Chaudhary, 2016).
Scientific Research Applications
Inhibitory Activities and Anti-inflammatory Effects
Compounds with structural similarities to the one mentioned have been synthesized and evaluated for their inhibitory activities towards TNF-α production and T cell proliferation responses. For instance, 6-fluoroquinazolines with piperazinyl modifications have shown both inhibitory activities, and oral treatment with such compounds exhibited anti-inflammatory effects in rat models with adjuvant arthritis as well as inhibitory activity toward LPS-induced TNF-α production (Tobe et al., 2003).
Antiproliferative Activities
Another area of application is in the synthesis of fluoroquinolone derivatives for antiproliferative activities. Compounds derived from reactions between fluoroquinolones and acid hydrazide have shown significant antiproliferative activities against human lung tumor cell lines. For example, a specific fluoroquinolone with oxadiazole exhibited the most active compound in vitro, highlighting its potential as a therapeutic agent (Shaharyar et al., 2007).
Antitumor and Antibacterial Applications
The transition from antibacterial fluoroquinolones to antitumor compounds has been explored by utilizing oxadiazole heterocycles. This approach has led to the synthesis of derivatives with higher cytotoxicity against cancer cell lines compared to their antibacterial counterparts, indicating their potential in antitumor therapy. For instance, compounds have been developed with significant antitumor activity against Hep-3B cancer cell lines, demonstrating the versatility of fluoroquinolone derivatives in medical research (Cao Tie-yao, 2012).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4-fluorophenylpiperazine with 6-oxohexanoic acid, followed by cyclization with ethyl acetoacetate and sulfur to form the quinazolinone ring. The resulting compound is then oxidized to form the final product.", "Starting Materials": [ "2-amino-4-fluorophenylpiperazine", "6-oxohexanoic acid", "ethyl acetoacetate", "sulfur" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-fluorophenylpiperazine with 6-oxohexanoic acid in the presence of a coupling agent such as EDC or DCC to form the intermediate 6-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxohexyl)hexanoic acid.", "Step 2: Cyclization of the intermediate with ethyl acetoacetate and sulfur in the presence of a base such as potassium carbonate to form the quinazolinone ring and the intermediate 7-(6-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one.", "Step 3: Oxidation of the intermediate with an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to form the final product, 7-(6-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one." ] } | |
CAS RN |
688054-00-4 |
Molecular Formula |
C25H27FN4O4S |
Molecular Weight |
498.57 |
IUPAC Name |
7-[6-[4-(2-fluorophenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C25H27FN4O4S/c26-18-6-3-4-7-20(18)28-10-12-29(13-11-28)23(31)8-2-1-5-9-30-24(32)17-14-21-22(34-16-33-21)15-19(17)27-25(30)35/h3-4,6-7,14-15H,1-2,5,8-13,16H2,(H,27,35) |
InChI Key |
LZCPYNLVFUEDIX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



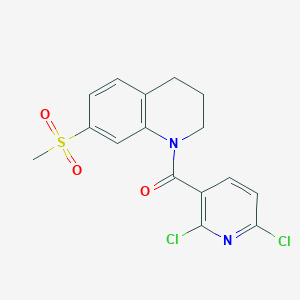
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2494499.png)
![8-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2494500.png)
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2494501.png)
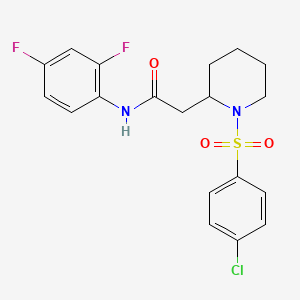
![(E)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(4-phenoxyphenyl)prop-2-enamide](/img/structure/B2494504.png)
![7-Fluoro-3-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2494506.png)
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2494507.png)
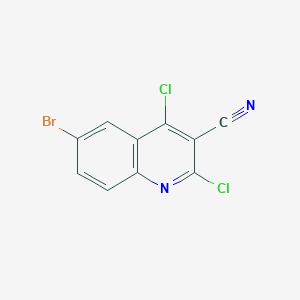
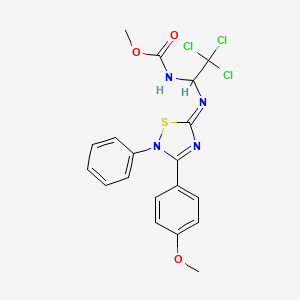
![tert-butyl (2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate](/img/structure/B2494516.png)
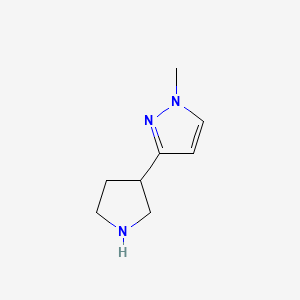
![7-Bromo-2-(2-hydroxyethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2494520.png)
